molecular formula C24H31N3O4S B2830093 N1-(4-methylbenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide CAS No. 898348-18-0

N1-(4-methylbenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Cat. No.: B2830093
CAS No.: 898348-18-0
M. Wt: 457.59
InChI Key: JLFIAYVXUXQJRQ-UHFFFAOYSA-N
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Description

N1-(4-methylbenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides. These compounds are characterized by the presence of an oxalamide functional group, which consists of two amide groups connected by an oxalyl group. The compound’s structure includes a 4-methylbenzyl group and a tosylpiperidine moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methylbenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide typically involves the following steps:

    Formation of the Tosylpiperidine Intermediate: The tosylation of piperidine is achieved by reacting piperidine with tosyl chloride in the presence of a base such as pyridine or triethylamine.

    Coupling with 4-Methylbenzylamine: The tosylpiperidine intermediate is then coupled with 4-methylbenzylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the desired oxalamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(4-methylbenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium azide or thiolates in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-methylbenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N1-(4-methylbenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)urea: Similar structure but with a urea group instead of an oxalamide.

    N1-(4-methylbenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)carbamate: Contains a carbamate group instead of an oxalamide.

Uniqueness

N1-(4-methylbenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N'-[(4-methylphenyl)methyl]-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O4S/c1-18-6-10-20(11-7-18)17-26-24(29)23(28)25-15-14-21-5-3-4-16-27(21)32(30,31)22-12-8-19(2)9-13-22/h6-13,21H,3-5,14-17H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFIAYVXUXQJRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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